Cas no 1808436-98-7 ({1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride)
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- {1-[amino(1-methyl-1h-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride
- {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride
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- MDL: MFCD29763148
- Inchi: 1S/C10H17N3O.ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;/h5-6,9,14H,2-4,7,11H2,1H3;1H
- InChI Key: BRSCOPRVRFYXLF-UHFFFAOYSA-N
- SMILES: C(C1C=NN(C)C=1)(C1(CCC1)CO)N.Cl
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW45225-10g |
{1-[amino(1-methyl-1h-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 10g |
$6762.00 | 2024-04-20 | |
| A2B Chem LLC | AW45225-50mg |
{1-[amino(1-methyl-1h-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 50mg |
$398.00 | 2024-04-20 | |
| A2B Chem LLC | AW45225-100mg |
{1-[amino(1-methyl-1h-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 100mg |
$578.00 | 2024-04-20 | |
| A2B Chem LLC | AW45225-250mg |
{1-[amino(1-methyl-1h-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 250mg |
$809.00 | 2024-04-20 | |
| A2B Chem LLC | AW45225-500mg |
{1-[amino(1-methyl-1h-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 500mg |
$1254.00 | 2024-04-20 | |
| A2B Chem LLC | AW45225-1g |
{1-[amino(1-methyl-1h-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 1g |
$1599.00 | 2024-04-20 | |
| A2B Chem LLC | AW45225-2.5g |
{1-[amino(1-methyl-1h-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 2.5g |
$3101.00 | 2024-04-20 | |
| A2B Chem LLC | AW45225-5g |
{1-[amino(1-methyl-1h-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 5g |
$4571.00 | 2024-04-20 | |
| Enamine | EN300-260594-1g |
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 1g |
$1485.0 | 2023-09-14 | |
| Enamine | EN300-260594-5g |
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride |
1808436-98-7 | 95% | 5g |
$4309.0 | 2023-09-14 |
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride Suppliers
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride
Comprehensive Overview of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride (CAS No. 1808436-98-7)
The compound {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride (CAS No. 1808436-98-7) is a specialized chemical entity gaining attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclobutyl core modified with a 1-methyl-1H-pyrazol-4-yl group and an amino alcohol moiety, positions it as a promising candidate for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, given the prevalence of these targets in treating inflammatory diseases and metabolic disorders.
Recent studies highlight the growing demand for small molecule therapeutics with improved selectivity and reduced off-target effects. The dihydrochloride salt form of this compound enhances its solubility, making it more suitable for in vitro and in vivo studies. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm its high purity (>98%), a critical factor for reliable experimental results. This aligns with the pharmaceutical industry's focus on quality-by-design (QbD) principles and preclinical validation.
The 1-methyl-1H-pyrazole fragment in this molecule is noteworthy due to its prevalence in FDA-approved drugs like celecoxib, suggesting potential anti-inflammatory or analgesic properties. Computational modeling indicates favorable drug-likeness scores, with calculated LogP values and hydrogen bond donors/acceptors falling within optimal ranges for oral bioavailability. These characteristics make it relevant to current searches for "next-generation heterocyclic compounds" and "fragment-based drug design".
From a synthetic chemistry perspective, the cyclobutylmethanol scaffold presents interesting challenges in stereoselective synthesis. Recent publications describe innovative routes using photocatalysis or transition metal-catalyzed cycloadditions to construct similar frameworks. The compound's chiral center raises questions about enantiomeric purity, a hot topic in asymmetric synthesis discussions. These aspects connect with trending searches about "green chemistry approaches to complex heterocycles".
In biological systems, preliminary data suggest interactions with protein-protein interaction (PPI) networks, particularly those involving allosteric modulation. This aligns with growing interest in "undruggable targets" and "allosteric drug discovery". The amino alcohol functionality may facilitate hydrogen bonding with biological targets, while the pyrazole ring could contribute to π-stacking interactions with aromatic amino acids.
Stability studies under various pH conditions and temperature ranges show that the dihydrochloride salt form maintains integrity in physiological buffers, addressing common concerns about "compound stability in assay conditions". The scientific community has shown increased interest in its potential as a chemical probe for studying signal transduction pathways, evidenced by rising searches for "mechanistic probes for cell signaling".
Patent landscape analysis reveals growing intellectual property activity around similar cyclobutyl-containing compounds, particularly in areas of immuno-oncology and neurodegenerative disease research. This correlates with the compound's potential as a lead optimization starting point, meeting current demands for "novel scaffolds for CNS drugs" and "cancer immunotherapy targets".
Environmental and safety assessments indicate favorable biodegradability profiles compared to persistent polycyclic structures, responding to industry needs for "sustainable medicinal chemistry" solutions. The compound's molecular weight (approximately 300 g/mol) and polar surface area suggest potential for blood-brain barrier penetration, making it relevant to searches about "CNS drug design parameters".
Future research directions may explore its structure-activity relationships through systematic SAR studies, particularly focusing on the amino methyl substitution pattern. The scientific literature shows increasing citations of similar N-heterocyclic carboxamides, suggesting this compound could contribute to emerging trends in "privileged structures in medicinal chemistry".
In conclusion, {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride represents a versatile chemical tool with multiple potential applications in drug discovery and chemical biology. Its balanced physicochemical properties and modular structure make it particularly valuable in today's research climate focused on targeted therapies and precision medicine approaches.
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